Lithium;dimethylcarbamodithioic acid

Description

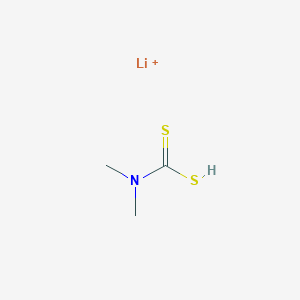

Lithium dimethylcarbamodithioic acid (Li[CS₂N(CH₃)₂], molecular formula: C₃H₆LiNS₂) is the lithium salt of dimethylcarbamodithioic acid, a member of the dithiocarbamate family. Dithiocarbamates are characterized by the general formula [R₂NCS₂⁻], where R represents organic substituents. These compounds exhibit diverse coordination chemistry due to their ability to act as bidentate ligands, forming stable complexes with transition and main-group metals .

Properties

CAS No. |

6332-55-4 |

|---|---|

Molecular Formula |

C3H7LiNS2+ |

Molecular Weight |

128.2 g/mol |

IUPAC Name |

lithium;dimethylcarbamodithioic acid |

InChI |

InChI=1S/C3H7NS2.Li/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1 |

InChI Key |

MJRXXQVZOMOCLX-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CN(C)C(=S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;dimethylcarbamodithioic acid typically involves the reaction of dimethylcarbamodithioic acid with a lithium-containing reagent. One common method is to react dimethylcarbamodithioic acid with lithium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;dimethylcarbamodithioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. The reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

Lithium;dimethylcarbamodithioic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Industry: It is used in the production of specialty chemicals and materials, including lubricants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of lithium;dimethylcarbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interact with metal ions or thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Sodium and Potassium Dimethyldithiocarbamates

Sodium (Na[CS₂N(CH₃)₂]) and potassium (K[CS₂N(CH₃)₂]) dimethyldithiocarbamates are water-soluble salts widely used as analytical reagents and pesticides . Key differences from the lithium analog include:

Zinc Bis(dimethyldithiocarbamate)

Zinc bis(dimethyldithiocarbamate) (Zn[CS₂N(CH₃)₂]₂, molecular weight: 305.83 g/mol) is a crystalline white solid with a melting point of 250°C and low water solubility (65 mg/L) . Its stability and insolubility make it suitable for agricultural and industrial applications, such as fungicides and UV stabilizers. In contrast, lithium’s smaller cation may reduce thermal stability but enhance solubility in polar solvents.

Iron(III) Dimethylcarbamodithioate

The iron complex (Fe[CS₂N(CH₃)₂]₃, molecular formula: C₉H₂₁FeN₃S₆) has a molecular weight of 419.52 g/mol and is nearly insoluble in water . Transition metal dithiocarbamates like this exhibit redox activity, but lithium’s lack of d-orbital electrons limits such behavior, favoring ionic conduction instead.

Structural and Coordination Comparisons

highlights structural differences between dithiocarbamates and related ligands. Lithium’s high charge density promotes ionic bonding, leading to simpler coordination geometries (e.g., tetrahedral or octahedral) compared to transition metals, which often form distorted polyhedra due to covalent interactions .

Key Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.